N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide
Description
The compound N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide is a structurally complex molecule featuring:
- A piperidine core substituted at the 1-position with a carboxamide group.
- A 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole moiety at the 4-position of the piperidine ring.
- A (3,4-dimethoxyphenyl)methyl group attached to the carboxamide nitrogen.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl substituent may influence solubility and receptor binding.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N5O4/c1-25-16(19(20,21)22)24-27(18(25)29)13-6-8-26(9-7-13)17(28)23-11-12-4-5-14(30-2)15(10-12)31-3/h4-5,10,13H,6-9,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPNMBHHEZRDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Carboxamide Scaffolds
Compound A : N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide
- Core Structure : Piperidine-carboxamide with a pyridazinyl group at the carboxamide nitrogen.
- Key Differences :
- Replaces the triazole ring with a pyridinyloxy-phenyl substituent.
- Features a methylene linkage instead of direct triazole attachment.
- Implications : The pyridazinyl group may alter electronic properties, while the trifluoromethylpyridinyloxy substituent could enhance target affinity in kinase inhibitors.
Compound B : N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
- Core Structure: Piperidine-carboxamide with a thieno-pyrazole moiety.
- Key Differences: Substitutes the triazole with a thieno-pyrazole heterocycle. Includes a sulfonylbenzamide group, enhancing polarity.
- Implications : The sulfur-containing heterocycle may improve metabolic stability but reduce membrane permeability compared to the triazole-based target compound.
Analogues with Triazole or Related Heterocycles
Compound C : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core Structure : Pyrazole-triazole hybrid.
- Key Differences :
- Uses a 1,2,3-triazole instead of a 1,2,4-triazole.
- Replaces the piperidine-carboxamide with a thiocarboxamide group.
- Implications : The thiocarboxamide may confer distinct metal-binding properties, while the 1,2,3-triazole orientation alters steric interactions.
Compound D : N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Core Structure : Pyrazolo-pyridine-carboxamide.
- Key Differences :
- Replaces the triazole with a pyrazolo-pyridine system.
- Includes a propyl chain , increasing hydrophobicity.
- Implications : The fused pyrazolo-pyridine system may enhance planar stacking but reduce conformational flexibility compared to the target compound.
Data Table: Structural and Hypothetical Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
